

# Core Identity: Physicochemical and Spectroscopic Profile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

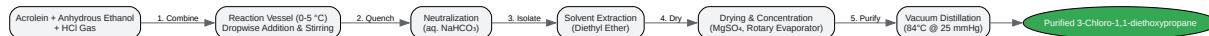
## Compound of Interest

Compound Name: **3-Chloro-1,1-diethoxypropane**

Cat. No.: **B132063**

[Get Quote](#)

**3-Chloro-1,1-diethoxypropane**, also known as  $\beta$ -chloropropionaldehyde diethyl acetal, is a halogenated ether that serves as a stable, protected form of the highly reactive 3-chloropropionaldehyde.<sup>[1]</sup> This protection strategy is fundamental to its utility, allowing chemists to perform selective modifications at the chloro-substituted carbon before unmasking the aldehyde functionality. Its identity is defined by the following properties.


Table 1: Physicochemical Properties of **3-Chloro-1,1-diethoxypropane**

| Property                              | Value                                            | Source(s)                                                   |
|---------------------------------------|--------------------------------------------------|-------------------------------------------------------------|
| CAS Number                            | <b>35573-93-4</b>                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula                     | C <sub>7</sub> H <sub>15</sub> ClO <sub>2</sub>  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| Molecular Weight                      | 166.65 g/mol                                     | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Appearance                            | Colorless to yellow liquid                       | <a href="#">[1]</a> <a href="#">[5]</a>                     |
| Density                               | 0.995 g/mL at 25 °C                              | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Boiling Point                         | 84 °C at 25 mm Hg (3.33 kPa)                     | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Refractive Index (n <sup>20</sup> /D) | 1.420                                            | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Flash Point                           | 98 °F (36.7 °C)                                  | <a href="#">[2]</a> <a href="#">[5]</a>                     |
| Solubility                            | Insoluble in water; soluble in alcohol and ether | <a href="#">[2]</a>                                         |
| IUPAC Name                            | 3-chloro-1,1-diethoxypropane                     | <a href="#">[1]</a>                                         |
| SMILES                                | CCOC(CCCl)OCC                                    | <a href="#">[1]</a> <a href="#">[4]</a>                     |

| InChIKey | NXHONHDWVLPPCS-UHFFFAOYSA-N | [\[1\]](#)[\[4\]](#) |

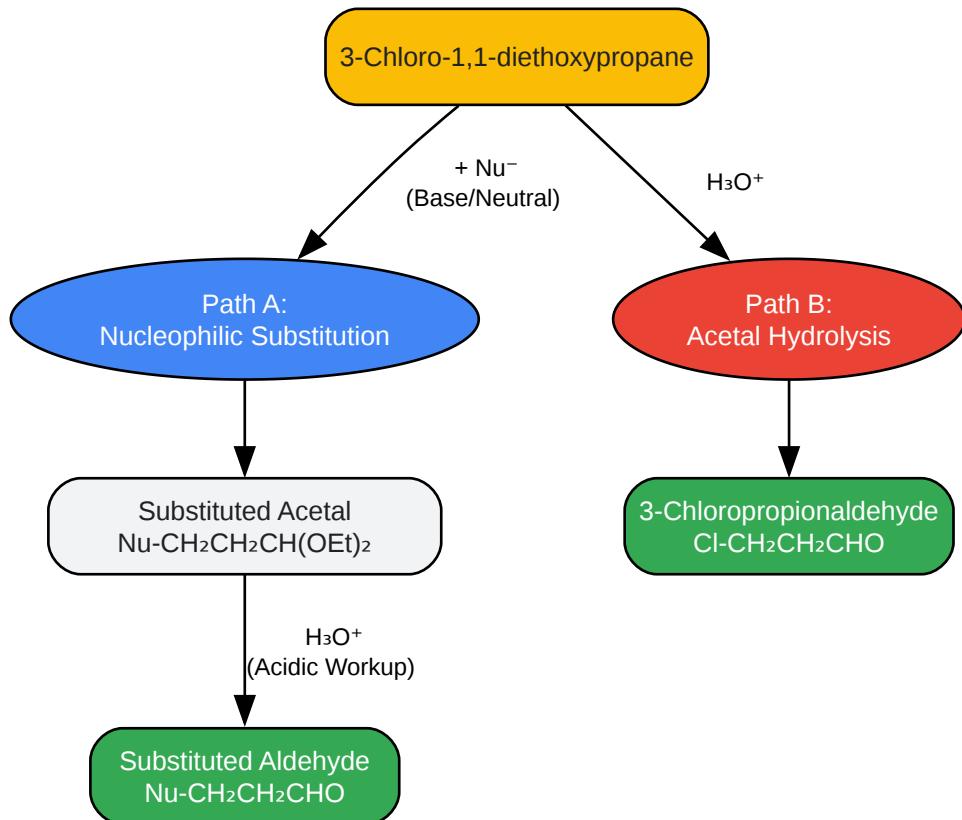
## Visualizing the Molecular Architecture

The structure features a primary alkyl chloride and a diethyl acetal on a propane backbone. This duality is the source of its synthetic versatility.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of the title compound.


## Chemical Reactivity and Synthetic Utility

The synthetic power of **3-chloro-1,1-diethoxypropane** stems from the orthogonal reactivity of its two functional groups. The acetal is stable under basic and nucleophilic conditions but is readily cleaved by acid, while the primary chloride is an excellent electrophile for  $S_N2$  reactions.

## Key Reaction Pathways

- Acetal Deprotection (Aldehyde Generation): Treatment with aqueous acid (e.g., dilute HCl, acetic acid) efficiently hydrolyzes the acetal to reveal the aldehyde functionality. This is typically performed as the final step in a synthetic sequence after the chloride has been modified.
- Nucleophilic Substitution (Chloride Displacement): The primary chloride is readily displaced by a wide range of nucleophiles, including amines, cyanides, azides, thiolates, and organometallic reagents. This allows for the introduction of diverse functionalities at the 3-position.

This differential reactivity allows for a two-stage functionalization, making it a valuable three-carbon (C3) building block.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways illustrating the compound's dual reactivity.

## Applications in Drug Discovery and Complex Synthesis

The role of chlorinated molecules in pharmaceuticals is well-established, with chlorine substitution often enhancing biological activity or modifying pharmacokinetic properties. [6] **3-Chloro-1,1-diethoxypropane** serves as a key intermediate for introducing functionalized propyl chains in the synthesis of biologically active molecules.

### Case Study: Synthesis of Nucleoamino Acids

One notable application is in the synthesis of amino acids containing nucleotide bases, which are building blocks for peptide nucleic acids (PNAs) and other therapeutic candidates. [7] For example, it can be used to alkylate a protected nucleobase, followed by conversion of the chloro group to an amino acid moiety.

#### Exemplary Workflow: Synthesis of a Protected Nucleoamino Acid Ester

- Alkylation: A protected nucleobase (e.g., N-benzoyl adenine) is deprotonated with a strong base (e.g., NaH) and reacted with **3-chloro-1,1-diethoxypropane**. The chloride is displaced to form the N-alkylated product.
- Azide Formation: The resulting acetal is treated with sodium azide ( $\text{NaN}_3$ ) in a polar aprotic solvent (e.g., DMF) to convert the terminal chloride to an azide.
- Aldehyde Deprotection: The acetal is hydrolyzed under mild acidic conditions to yield the corresponding aldehyde.
- Oxidation: The aldehyde is oxidized to a carboxylic acid using an appropriate oxidant (e.g., Pinnick oxidation with  $\text{NaClO}_2$ ).
- Reduction: The azide is reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).

- Protection: The resulting amino acid is typically protected (e.g., as a Boc-derivative) for further use in peptide synthesis.

This sequence effectively transforms the simple C3 chloro-acetal into a complex, chiral-optional amino acid side chain, demonstrating its power as a synthetic intermediate.

## Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is non-negotiable. **3-Chloro-1,1-diethoxypropane** is a flammable liquid and an irritant. [\[1\]](#)[\[8\]](#)[\[9\]](#) Table 3: GHS Hazard Information

| Hazard Class                  | Code        | Statement                         | Source(s)                               |
|-------------------------------|-------------|-----------------------------------|-----------------------------------------|
| Flammable Liquids             | <b>H226</b> | <b>Flammable liquid and vapor</b> | <a href="#">[1]</a> <a href="#">[9]</a> |
| Skin Corrosion/Irritation     | H315        | Causes skin irritation            | <a href="#">[1]</a> <a href="#">[9]</a> |
| Serious Eye Damage/Irritation | H319        | Causes serious eye irritation     | <a href="#">[1]</a> <a href="#">[9]</a> |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [\[1\]](#)[\[9\]](#) |

## Handling and Storage Protocol

- Engineering Controls: Work exclusively in a certified chemical fume hood with adequate ventilation. [\[8\]](#)[\[9\]](#) Ensure a safety shower and eyewash station are immediately accessible. [\[8\]](#)\* Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a flame-retardant lab coat. [\[8\]](#)[\[9\]](#)\* Handling: Ground and bond containers when transferring material to prevent static discharge. [\[9\]](#) Use non-sparking tools. [\[9\]](#) Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors. [\[8\]](#)\* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [\[8\]](#)[\[9\]](#) Keep away from heat, sparks, open flames, and strong oxidizing agents. [\[2\]](#)[\[8\]](#) Recommended storage temperature is 2-8°C. [\[2\]](#)[\[3\]](#)[\[5\]](#) Some suppliers provide

the material stabilized with calcium carbonate. [8]\* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9]

## Conclusion

**3-Chloro-1,1-diethoxypropane** is more than a simple chemical; it is a strategic tool for synthetic chemists. Its value lies in the predictable and orthogonal reactivity of its acetal and alkyl chloride functionalities. This allows for its use as a robust C3 synthon, enabling the construction of complex molecular architectures essential for pharmaceutical research and materials science. A thorough understanding of its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

## References

- Organic Syntheses. Acrolein diethyl acetal. URL: <http://www.orgsyn.org/demo.aspx?prep=cv3p0017>
- Organic Syntheses. Acrolein, diethyl acetal. URL: <http://www.orgsyn.org/demo.aspx?prep=cv2p0307>
- EvitaChem. Buy Acrolein diethyl acetal (EVT-294140) | 3054-95-3. URL: <https://www.evitachem.com/product/acrolein-diethyl-acetal-cas-3054-95-3>
- PubChem. **3-Chloro-1,1-diethoxypropane** | C7H15ClO2 | CID 96217. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/96217>
- Fluorochem. Safety Data Sheet - **3-Chloro-1,1-diethoxypropane**. URL: <https://www.fluorochem.co.uk/images/sds/fc03587.pdf>
- ChemBK. **3-chloro-1,1-diethoxypropane**. URL: <https://www.chembk.com/en/chem/3-chloro-1,1-diethoxypropane>
- ECHEMI. **3-Chloro-1,1-diethoxypropane** SDS, 35573-93-4 Safety Data Sheets. URL: <https://www.echemi.com/sds/3-chloro-1,1-diethoxypropane-cas-35573-93-4.html>
- lifechem pharma. Best Producer Of Acrolein Diethyl Acetal 0.96 In India. URL: <https://lifechempharma.com/acrolein-diethyl-acetal-96/>
- Google Patents. US2626283A - Preparation of acrolein acetal. URL: <https://patents.google.com/patent/US2626283A>
- Chemsric. **3-Chloro-1,1-diethoxypropane** | CAS#:35573-93-4. URL: [https://www.chemsrc.com/en/cas/35573-93-4\\_1020038.html](https://www.chemsrc.com/en/cas/35573-93-4_1020038.html)
- Pharmaffiliates. CAS No : 35573-93-4 | Product Name : **3-Chloro-1,1-diethoxypropane**. URL: <https://www.pharmaffiliates.com/en/3-chloro-1-1-diethoxypropane-cas-no-35573-93-4>
- FDA Global Substance Registration System. **3-CHLORO-1,1-DIETHOXYPROPANE**. URL: <https://gsrs.fda.gov/registry/3-chloro-1-1-diethoxypropane-cas-no-35573-93-4>

- Sigma-Aldrich. SAFETY DATA SHEET - 3-Chloropropionaldehyde diethyl acetal. URL: <https://www.sigmaaldrich.com/US/en/sds/aldrich/w200220>
- PubChemLite. **3-chloro-1,1-diethoxypropane** (C7H15ClO2). URL: <https://pubchemlite.org/compound/3-chloro-1,1-diethoxypropane/NXHONHDWVLPPCS-UHFFFAOYSA-N>
- ChemicalBook. 35573-93-4(3-Chloropropionaldehyde diethylacetal). URL: [https://www.chemicalbook.com/ChemicalProductProperty\\_EN\\_CB6220800.htm](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6220800.htm)
- Chemistry Steps. Formation and Reactions of Acetals. URL: <https://www.chemistrysteps.com>
- Seven Chongqing Chemdad Co., Ltd. 3-Chloropropionaldehyde diethylacetal. URL: <https://www.chemdad.com/3-chloropropionaldehyde-diethylacetal-cas-35573-93-4/>
- Chemistry Steps. Acetals and Hemiacetals with Practice Problems. URL: <https://www.chemistrysteps.com/acetals-and-hemiacetals-with-practice-problems/>
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954191/>

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 3-Chloro-1,1-diethoxypropane | C7H15ClO2 | CID 96217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 3-Chloropropionaldehyde diethylacetal Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-1,1-diethoxypropane | CAS#:35573-93-4 | Chemsoc [chemsrc.com]
- 8. biosynth.com [biosynth.com]

- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [Core Identity: Physicochemical and Spectroscopic Profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132063#3-chloro-1-1-diethoxypropane-cas-number-35573-93-4]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)